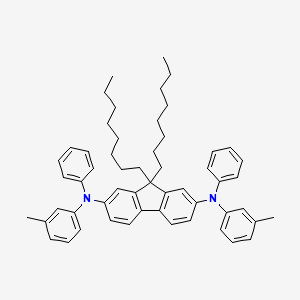
N2,N7-bis(3-methylphenyl)-9,9-dioctyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N7-bis(3-methylphenyl)-9,9-dioctyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine is a complex organic compound with the molecular formula C41H36N2. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications. This compound is characterized by its fluorene core, substituted with methylphenyl and dioctyl groups, enhancing its stability and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-bis(3-methylphenyl)-9,9-dioctyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with appropriate alkyl halides in the presence of a Lewis acid catalyst.
Substitution with Methylphenyl Groups: The next step involves the substitution of the fluorene core with methylphenyl groups. This is achieved through a nucleophilic aromatic substitution reaction, where the fluorene core reacts with methylphenyl halides in the presence of a base.
Addition of Dioctyl Groups: Finally, the dioctyl groups are introduced through a Grignard reaction, where the fluorene derivative reacts with octylmagnesium bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N2,N7-bis(3-methylphenyl)-9,9-dioctyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
N2,N7-bis(3-methylphenyl)-9,9-dioctyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
Wirkmechanismus
The mechanism of action of N2,N7-bis(3-methylphenyl)-9,9-dioctyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorene core allows it to intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to transport charges makes it valuable in electronic applications, where it facilitates the movement of electrons and holes in OLEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2,N7-bis(3-ethenylphenyl)-N2,N7-bis(3-methylphenyl)-9,9-dioctylfluorene-2,7-diamine: Similar structure but with ethenyl groups instead of phenyl groups.
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene: Similar core structure but different substituents.
Uniqueness
N2,N7-bis(3-methylphenyl)-9,9-dioctyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine stands out due to its unique combination of methylphenyl and dioctyl groups, which enhance its stability, solubility, and electronic properties. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other electronic devices.
Eigenschaften
Molekularformel |
C55H64N2 |
|---|---|
Molekulargewicht |
753.1 g/mol |
IUPAC-Name |
2-N,7-N-bis(3-methylphenyl)-9,9-dioctyl-2-N,7-N-diphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C55H64N2/c1-5-7-9-11-13-21-37-55(38-22-14-12-10-8-6-2)53-41-49(56(45-27-17-15-18-28-45)47-31-23-25-43(3)39-47)33-35-51(53)52-36-34-50(42-54(52)55)57(46-29-19-16-20-30-46)48-32-24-26-44(4)40-48/h15-20,23-36,39-42H,5-14,21-22,37-38H2,1-4H3 |
InChI-Schlüssel |
ARFCUUQYVIQTBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC(=C4)C)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)
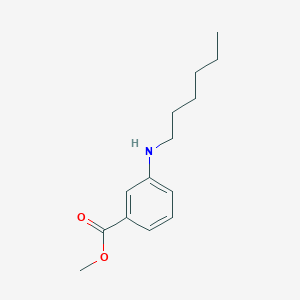




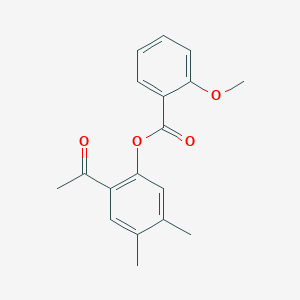
![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)
![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)

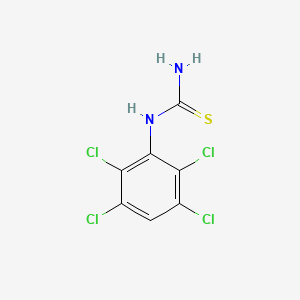

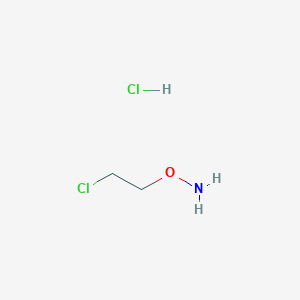
![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)
